molecular formula C22H18N6S B3455616 1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE

1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE

Cat. No.: B3455616
M. Wt: 398.5 g/mol
InChI Key: AAMXDGPOCNFAOV-UHFFFAOYSA-N
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Description

1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of biological activities and are used in various therapeutic applications. The compound features a benzimidazole core, a benzyl group, and a tetrazole moiety, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite to form the benzimidazole core . The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the tetrazole moiety can be attached using a click chemistry approach involving azides and alkynes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The tetrazole moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE is unique due to its combination of a benzimidazole core, a benzyl group, and a tetrazole moiety. This unique structure imparts a wide range of biological activities and makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

1-benzyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6S/c1-3-9-17(10-4-1)15-27-20-14-8-7-13-19(20)23-21(27)16-29-22-24-25-26-28(22)18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMXDGPOCNFAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE
Reactant of Route 5
1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE
Reactant of Route 6
Reactant of Route 6
1-BENZYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1,3-BENZODIAZOLE

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